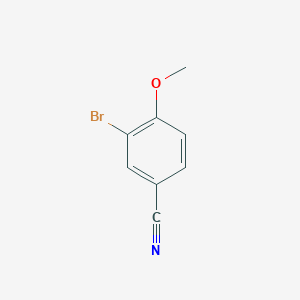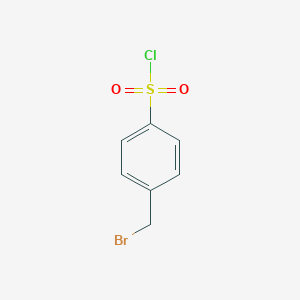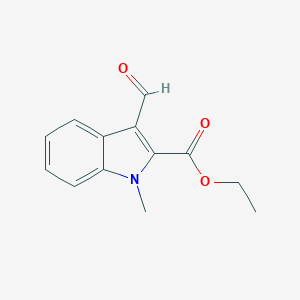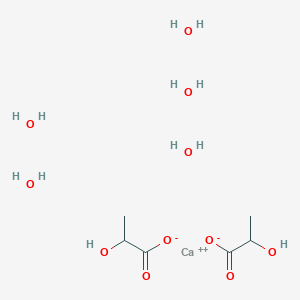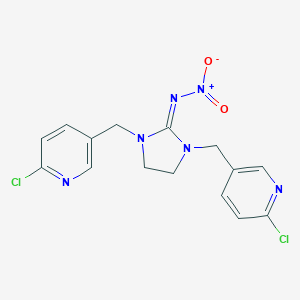
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thioamide derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, leading to cell death in bacteria and cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide can cause changes in the levels of certain biochemical markers, such as lactate dehydrogenase and alkaline phosphatase. It has also been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide in laboratory experiments is its potential as an antimicrobial and anticancer agent. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide. One area of interest is its potential use in combination with other drugs to enhance its antimicrobial and anticancer properties. Another potential direction is the study of its effects on other biochemical markers and pathways. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide involves a multi-step process that begins with the reaction of 5,5-dichloro-1-pentanone with sodium hydride. This is followed by a reaction with dimethylamine to produce 5,5-dichloro-N,N-dimethylpentan-2-one. The final step involves the reaction of the intermediate with Lawesson’s reagent to form the desired compound.
Wissenschaftliche Forschungsanwendungen
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial properties and has been tested against several bacterial strains. It has also been studied for its potential use as an anticancer agent, with promising results in vitro.
Eigenschaften
CAS-Nummer |
119671-29-3 |
|---|---|
Produktname |
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide |
Molekularformel |
C7H9Cl2NOS |
Molekulargewicht |
226.12 g/mol |
IUPAC-Name |
5,5-dichloro-N,N-dimethyl-3-oxopent-4-enethioamide |
InChI |
InChI=1S/C7H9Cl2NOS/c1-10(2)7(12)4-5(11)3-6(8)9/h3H,4H2,1-2H3 |
InChI-Schlüssel |
GEENCRNGHNJDTN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CC(=O)C=C(Cl)Cl |
Kanonische SMILES |
CN(C)C(=S)CC(=O)C=C(Cl)Cl |
Synonyme |
4-Pentenethioamide, 5,5-dichloro-N,N-dimethyl-3-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
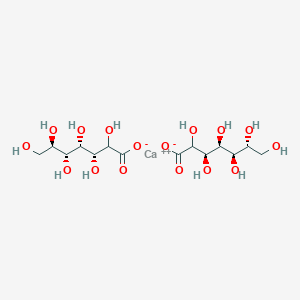
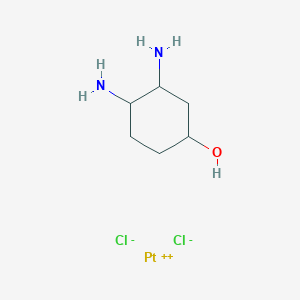
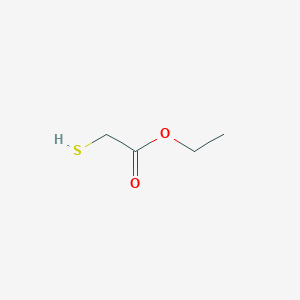
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
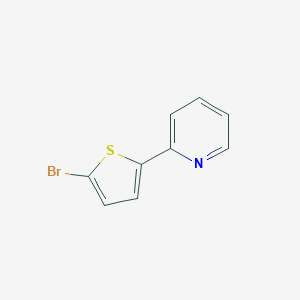
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
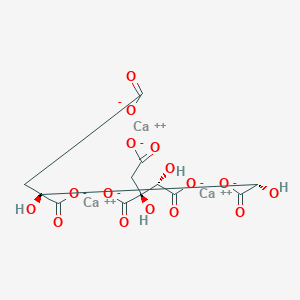
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
